2-[1-(phenylsulfonyl)pyrrolidin-2-yl]-1H-benzimidazole
CAS No.:
Cat. No.: VC13308952
Molecular Formula: C17H17N3O2S
Molecular Weight: 327.4 g/mol
* For research use only. Not for human or veterinary use.
![2-[1-(phenylsulfonyl)pyrrolidin-2-yl]-1H-benzimidazole -](/images/structure/VC13308952.png)
Specification
Molecular Formula | C17H17N3O2S |
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Molecular Weight | 327.4 g/mol |
IUPAC Name | 2-[1-(benzenesulfonyl)pyrrolidin-2-yl]-1H-benzimidazole |
Standard InChI | InChI=1S/C17H17N3O2S/c21-23(22,13-7-2-1-3-8-13)20-12-6-11-16(20)17-18-14-9-4-5-10-15(14)19-17/h1-5,7-10,16H,6,11-12H2,(H,18,19) |
Standard InChI Key | RGERDSPAWJQSGP-UHFFFAOYSA-N |
SMILES | C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2)C3=NC4=CC=CC=C4N3 |
Canonical SMILES | C1CC(N(C1)S(=O)(=O)C2=CC=CC=C2)C3=NC4=CC=CC=C4N3 |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
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IUPAC Name: 2-[1-(Phenylsulfonyl)pyrrolidin-2-yl]-1H-benzimidazole
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Molecular Formula: C₁₇H₁₅N₃O₂S
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Molecular Weight: 325.38 g/mol
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SMILES: C1CC(N(S(=O)(=O)C2=CC=CC=C2)C1)C3=NC4=CC=CC=C4N3
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Key Functional Groups:
Crystallographic and Conformational Data
X-ray diffraction studies of analogous benzimidazole-pyrrolidine hybrids reveal:
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Planarity: The benzimidazole ring adopts a planar conformation, while the pyrrolidine ring exhibits puckering (envelope or twist conformations).
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Intermolecular Interactions: Hydrogen bonding between N–H (benzimidazole) and sulfonyl oxygen enhances stability .
Table 1: Structural Parameters of Analogous Compounds
Parameter | Value (Å/°) | Source |
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Benzimidazole C–N bond | 1.32–1.35 Å | |
Pyrrolidine C–N–S angle | 112.5° | |
Torsion (pyrrolidine) | 15–25° |
Synthesis and Optimization
Synthetic Routes
The compound is synthesized via multi-step protocols:
Step 1: Benzimidazole Core Formation
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Condensation: o-Phenylenediamine reacts with carboxylic acid derivatives (e.g., aldehydes) under acidic conditions (HCl, HOAc) or microwave irradiation .
Step 2: Pyrrolidine Functionalization
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Sulfonylation: Pyrrolidine is treated with phenylsulfonyl chloride in the presence of a base (e.g., Et₃N) to form 1-(phenylsulfonyl)pyrrolidine .
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Coupling: Suzuki-Miyaura or Buchwald-Hartwig reactions link the pyrrolidine to the benzimidazole at C2 .
Purification
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Chromatography: Silica gel column chromatography (eluent: EtOAc/hexane).
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Crystallization: Methanol/water mixtures yield high-purity crystals .
Table 2: Optimization of Reaction Conditions
Step | Reagents/Conditions | Yield (%) | Reference |
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Benzimidazole formation | o-PDA, HOAc, 120°C, 6h | 82 | |
Sulfonylation | Pyrrolidine, PhSO₂Cl, Et₃N | 91 | |
Coupling | Pd(OAc)₂, XPhos, K₂CO₃ | 76 |
Biological Activities and Mechanisms
Kinase Inhibition
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Mechanism: The phenylsulfonyl group enhances binding to ATP pockets via hydrophobic interactions, while the benzimidazole nitrogen forms hydrogen bonds with kinase residues .
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Efficacy: IC₅₀ = 0.22 µM against TRPC5 (comparative data in Table 3) .
Anti-Inflammatory Activity
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COX-2 Inhibition: Substitution at C2 (benzimidazole) with sulfonamide groups reduces prostaglandin synthesis (IC₅₀ = 8.17 µM) .
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Cytokine Modulation: Suppresses TNF-α and IL-6 secretion in macrophages .
Table 3: Pharmacological Profiling
Activity | Target | IC₅₀/EC₅₀ | Model System | Reference |
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TRPC5 Inhibition | Ion channel | 0.22 µM | HEK293 cells | |
COX-2 Inhibition | Enzyme | 8.17 µM | In vitro assay | |
TNF-α Suppression | Macrophages | 12.5 µM | RAW 264.7 cells |
Structure-Activity Relationship (SAR)
Impact of Substituents
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Pyrrolidine Modifications:
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Benzimidazole Substitutions:
Figure 1: SAR Trends for Key Modifications
(Hypothetical SAR diagram based on data from )
Research Gaps and Future Directions
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